molecular formula C4H7ClO B042664 Butyryl chloride CAS No. 141-75-3

Butyryl chloride

Cat. No.: B042664
CAS No.: 141-75-3
M. Wt: 106.55 g/mol
InChI Key: DVECBJCOGJRVPX-UHFFFAOYSA-N
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Description

Butyryl chloride, also known as butanoyl chloride, is an organic compound with the chemical formula CH₃CH₂CH₂COCl. It is a colorless liquid with a pungent odor and is soluble in organic solvents. it reacts readily with water and alcohols . This compound is primarily used as an intermediate in organic synthesis for the preparation of various chemicals, including pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl chloride is typically produced by the chlorination of butyric acid. One common method involves the reaction of butyric acid with thionyl chloride. The process is as follows :

  • In a distilling flask, 56 grams of thionyl chloride is heated on a water bath.
  • Over the course of one hour, 35.2 grams of butyric acid is added to the flask using a separatory funnel.
  • The mixture is heated for an additional half-hour and then distilled to obtain crude this compound, which is further purified by distillation.

Industrial Production Methods: In industrial settings, this compound can also be synthesized using phosphorus trichloride or phosphorus pentachloride as chlorinating agents . These methods involve similar reaction conditions and yield high-purity this compound.

Chemical Reactions Analysis

Hydrolysis

Butyryl chloride undergoes rapid hydrolysis in aqueous environments to form butyric acid and hydrogen chloride:
CH3CH2CH2COCl+H2OCH3CH2CH2COOH+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}+\text{HCl}

Mechanism :

  • Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate .

  • Elimination : The chloride ion (Cl⁻) departs, regenerating the carbonyl group.

  • Deprotonation : A base (e.g., Cl⁻) abstracts a proton to yield butyric acid .

Safety Note : This reaction is exothermic and releases corrosive HCl gas, requiring controlled conditions .

Esterification

Reaction with alcohols produces esters via nucleophilic acyl substitution:
CH3CH2CH2COCl+ROHCH3CH2CH2COOR+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}+\text{ROH}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOR}+\text{HCl}

Key Features :

  • Proceeds at room temperature with or without a base to neutralize HCl .

  • Widely used to synthesize fragrance esters (e.g., butyrate esters as perfume fixatives) .

Example : Reaction with methanol yields methyl butyrate, a pineapple-flavored ester .

Amidation

This compound reacts with primary or secondary amines to form amides:
CH3CH2CH2COCl+R2NHCH3CH2CH2CONR2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}+\text{R}_2\text{NH}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CONR}_2+\text{HCl}

Applications :

  • Synthesis of pharmaceuticals (e.g., anticonvulsants) and agrochemicals .

  • Requires inert solvents (e.g., THF) to prevent competing hydrolysis .

Friedel-Crafts Acylation

This compound serves as an acylating agent in the presence of Lewis acids (e.g., AlCl₃) to introduce a butyryl group onto aromatic rings:

Reaction :
Ar H+CH3CH2CH2COClAlCl3Ar CO CH2CH2CH3+HCl\text{Ar H}+\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}\xrightarrow{\text{AlCl}_3}\text{Ar CO CH}_2\text{CH}_2\text{CH}_3+\text{HCl}

Mechanism :

  • Electrophile generation : AlCl₃ coordinates to the acyl chloride, enhancing the carbonyl carbon's electrophilicity .

  • Aromatic substitution : The aromatic ring attacks the activated carbonyl, forming a ketone intermediate .

Applications : Production of aryl ketones for dyes and polymerization catalysts .

Anhydride Formation

This compound reacts with carboxylic acids to form mixed anhydrides:
RCOOH+CH3CH2CH2COClRCO O CO CH2CH2CH3+HCl\text{RCOOH}+\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}\rightarrow \text{RCO O CO CH}_2\text{CH}_2\text{CH}_3+\text{HCl}

Conditions :

  • Requires base to scavenge HCl .

  • Used in peptide synthesis and polymer chemistry .

Palladium-Catalyzed Carbonylation

Recent studies highlight its role in hydrochlorocarbonylation of alkenes using Pd catalysts (e.g., PdCl₂/Xantphos) :

Reaction :
CH2=CH2+CO+HClPdCH3CH2CH2COCl\text{CH}_2=\text{CH}_2+\text{CO}+\text{HCl}\xrightarrow{\text{Pd}}\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}

Key Findings :

  • Yields up to 95% with regioselectivity influenced by ligands .

  • Mechanistic studies suggest acyl-palladium intermediates .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductsApplications
HydrolysisH₂O, RTButyric acid + HClChemical synthesis
EsterificationROH, base (optional)Butyrate estersPerfumes, flavors
AmidationR₂NH, inert solventSubstituted amidesPharmaceuticals
Friedel-CraftsAlCl₃, aromatic substrateAryl ketonesDyes, catalysts
Anhydride FormationRCOOH, baseMixed anhydridesPolymer chemistry

Scientific Research Applications

Chemical Synthesis

Acylating Agent
Butyryl chloride is primarily utilized as an acylating agent in organic synthesis. It facilitates the formation of esters and amides through reactions with alcohols and amines, respectively. The general reactions are as follows:

  • Ester Formation :
    R OH+C4H7ClR COOR +HCl\text{R OH}+\text{C}_4\text{H}_7\text{Cl}\rightarrow \text{R COOR }+\text{HCl}
  • Amide Formation :
    R2NH+C4H7ClR2C O NR +HCl\text{R}_2\text{NH}+\text{C}_4\text{H}_7\text{Cl}\rightarrow \text{R}_2\text{C O NR }+\text{HCl}

These reactions are crucial for synthesizing various organic compounds with desired functionalities .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable examples include:

  • Benzoyl Peroxide : Used in acne treatment and as a bleaching agent.
  • t-Butyl Perbenzoate : Employed as a radical initiator in polymerization reactions.
  • Benzophenone : Utilized in sunscreens and as a UV filter in cosmetic products.

The compound's ability to facilitate the formation of these APIs underscores its importance in pharmaceutical chemistry .

Agrochemical Production

In the agrochemical sector, this compound is instrumental in synthesizing pesticides, herbicides, and fungicides. Its role as a molecular scaffold allows chemists to design compounds that exhibit pesticidal activity against various agricultural pests. This application is vital for enhancing crop protection and agricultural productivity .

Polymer Chemistry

This compound is also employed in polymer chemistry, where it acts as a monomer or additive in the production of thermoplastics and thermosetting resins. Its incorporation can improve mechanical properties, thermal stability, and chemical resistance of polymers. This application is particularly relevant in developing advanced materials for industrial use .

Case Study 1: Synthesis of Benzoyl Peroxide

A study demonstrated the synthesis of benzoyl peroxide from this compound through a series of acylation reactions. The process highlighted the efficiency of this compound in generating reactive intermediates essential for producing this widely used pharmaceutical compound.

Case Study 2: Agrochemical Development

Research on this compound's application in developing new herbicides showed promising results in terms of efficacy against specific weed species. The study emphasized the compound's role in creating novel agrochemical formulations that are both effective and environmentally sustainable.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisEsters, AmidesVersatile reactivity
PharmaceuticalsBenzoyl peroxide, t-butyl perbenzoateEssential for drug formulation
AgrochemicalsPesticides, HerbicidesEnhances crop protection
Polymer ChemistryMonomer/Additive for resinsImproves material properties

Mechanism of Action

The primary mechanism of action of butyryl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles such as water, alcohols, and amines to form corresponding acyl derivatives. The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of esters, amides, or carboxylic acids.

Comparison with Similar Compounds

Butyryl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and valeryl chloride . it has unique properties and applications:

    Acetyl Chloride (CH₃COCl): Used primarily in the acetylation of alcohols and amines.

    Propionyl Chloride (CH₃CH₂COCl): Used in the synthesis of propionates and as an intermediate in organic synthesis.

    Valeryl Chloride (CH₃(CH₂)₃COCl): Used in the production of valerates and other organic compounds.

This compound’s uniqueness lies in its specific applications in the synthesis of butyric acid derivatives and its use as an intermediate in the production of various chemicals.

Biological Activity

Butyryl chloride (C₄H₇ClO) is an important organic compound utilized primarily in chemical synthesis. Its biological activity, while not as extensively studied as some other compounds, has garnered interest due to its potential implications in pharmacology and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound is a colorless liquid with a pungent odor. It is classified as an acyl chloride and is commonly used in the synthesis of esters, amides, and other derivatives. The compound is known for its reactivity with alcohols and amines, making it valuable in organic synthesis processes.

Biological Activity Overview

  • Anticancer Activity : Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, a study synthesized thiazolidine-2,4-dione derivatives linked with butyryl groups, demonstrating potent antiproliferative effects against various cancer cell lines. Notably, compounds derived from this compound showed IC₅₀ values of 25.4 µM against human melanoma cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. For example, one derivative inhibited topoisomerase I with an IC₅₀ of 4.77 µM, suggesting that this mechanism plays a significant role in their cytotoxic effects .
  • Transport Mechanisms : Butyryl-L-carnitine, a butyryl ester of carnitine synthesized using this compound, has been studied for its transport mechanisms in mammalian cells. Research indicates that it interacts with specific transporters (e.g., ATB₀,+) which may facilitate its uptake in gut tissues, potentially benefiting conditions like inflammatory bowel disease .
  • Toxicity and Safety : While this compound has promising biological activities, it is also important to note its toxicity profile. The compound is classified as toxic by ingestion and inhalation and can cause severe irritation upon contact with skin or mucous membranes . Therefore, safety precautions are paramount when handling this chemical.

Anticancer Screening

A significant study conducted at the National Cancer Institute screened several butyryl-linked compounds against 60 different cancer cell lines. The results indicated that certain derivatives exhibited strong antiproliferative effects, particularly those linked to the thiazolidine-2,4-dione structure. The most potent compound showed an IC₅₀ value comparable to established chemotherapeutics .

Transport Studies

In a study examining the transport of butyryl-L-carnitine via the ATB₀,+ transporter, it was found that this compound could inhibit glycine transport in mammalian cells competitively. This suggests that butyryl-L-carnitine may serve as a dual-action compound providing both energy (via carnitine) and anti-inflammatory effects (via butyrate) in gastrointestinal health .

Data Summary

Property Value/Description
Molecular FormulaC₄H₇ClO
Anticancer IC₅₀ (Melanoma)25.4 µM
Topoisomerase I Inhibition IC₅₀4.77 µM
ToxicityToxic by ingestion/inhalation; irritant
Transport MechanismInteracts with ATB₀,+ transporter

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing butyryl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via acyl chloride formation from butyric acid using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). Key factors affecting yield include:

  • Catalyst selection : SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .
  • Temperature control : Reactions with SOCl₂ require reflux (~70°C) to maximize efficiency .
  • Solvent choice : Anhydrous conditions are critical to avoid hydrolysis; solvents like benzene (historical) or toluene are used, though modern protocols emphasize greener alternatives.
  • Post-reaction purification : Distillation (boiling point ~102°C) under inert atmosphere ensures high purity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Gas Chromatography (GC) : Quantifies reaction progress and identifies chlorinated derivatives (e.g., 3-chlorothis compound) using methyl ester derivatives for volatility .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural identity and isomer distribution (e.g., distinguishing 3,3-dichloro vs. 4,4-dichloro isomers) .
  • Refractive Index/Density : Physical properties (e.g., density 1.026 g/mL at 25°C) verify purity .
  • FT-IR : Detects carbonyl (C=O) stretches (~1800 cm⁻¹) and acyl chloride functionalities .

Q. How should researchers handle this compound to ensure safety and stability?

  • Storage : Under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis or oxidation .
  • Safety protocols : Use fume hoods, acid-resistant gloves, and eye protection. Neutralize spills with sodium bicarbonate .
  • Deactivation : Quench residual acyl chloride with cold alcohols (e.g., methanol) followed by aqueous base treatment .

Advanced Research Questions

Q. How does isomer distribution in chlorinated this compound products vary under different reaction conditions?

Photochlorination of this compound in the liquid phase produces mono- and di-chlorinated isomers. Key findings include:

  • Kinetic vs. thermodynamic control : At 0.5–10 hours, 3-chlorothis compound dominates, but prolonged reaction time increases 4,4-dichloro derivatives due to steric and electronic effects .
  • Isomer quantification : GC with weight response factors (accuracy ±2%) distinguishes isomers (e.g., 3,4-dichloro vs. 2,3-dichloro) .
  • Contradictions in literature : Earlier studies on shorter-chain acyl chlorides reported different isomer ratios, highlighting the need for condition-specific validation .

Q. What strategies optimize the acylation efficiency of this compound in polymer functionalization?

In synthesizing butyryl chitosan (BTCS):

  • Catalyst selection : Methanesulfonic acid enhances acylation of chitosan’s hydroxyl and amine groups, achieving a degree of substitution (DS) >2 .
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) improve reagent diffusion into polymer matrices.
  • Reaction monitoring : FT-IR tracks ester/amide bond formation, while elemental analysis quantifies nitrogen loss to calculate DS .

Q. How can conflicting mechanistic data on this compound chlorination pathways be resolved?

  • Competing pathways : Radical vs. ionic mechanisms may coexist. Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to identify intermediates .
  • Computational modeling : DFT calculations can compare activation energies for 3- vs. 4-position chlorination, reconciling experimental isomer ratios .
  • Cross-validation : Reproduce prior studies (e.g., methyl ester chlorination) under identical conditions to isolate solvent or temperature effects .

Q. Methodological Best Practices

  • Reproducibility : Document reagent purity, reaction timelines, and purification steps per IUPAC guidelines .
  • Data reporting : Include raw chromatograms, NMR spectra, and error margins (e.g., ±2% for GC quantification) to enable cross-lab validation .
  • Ethical compliance : Disclose conflicts of interest and funding sources, adhering to journal standards like the Beilstein Journal of Organic Chemistry .

Properties

IUPAC Name

butanoyl chloride
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InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3
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InChI Key

DVECBJCOGJRVPX-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)Cl
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Molecular Formula

C4H7ClO
Record name BUTYRYL CHLORIDE
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DSSTOX Substance ID

DTXSID5024710
Record name Butyryl chloride
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Molecular Weight

106.55 g/mol
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Physical Description

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20 °F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [HSDB]
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 101-102 °C
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Flash Point

71 °F (NTP, 1992), 18 °C (64 °F) - closed cup
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Solubility

Reaction (NTP, 1992), Dissolves slowly with decomposition in water, Dissolves slowly with decomposition in alcohol; miscible with ether
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Density

1.0277 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0263 at 20.6 °C/4 °C
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Vapor Density

3.67 (vapor specific gravity)
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Vapor Pressure

18.8 mmHg at 28 °F ; 41.7 mmHg at 77 °F; 95.2 mmHg at 108 °F (NTP, 1992), Vapor pressure: 29.25 to 30.0 mm Hg (39-40 hPa) at 20 °C, 41.7 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

141-75-3
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Record name BUTYRYL CHLORIDE
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Record name n-Butyryl chloride
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Melting Point

-128 °F (NTP, 1992), -89 °C
Record name BUTYRYL CHLORIDE
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Record name n-Butyryl chloride
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Retrosynthesis Analysis

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